molecular formula C8H16O B3383872 (2S)-2-hexyloxirane CAS No. 50418-68-3

(2S)-2-hexyloxirane

Cat. No.: B3383872
CAS No.: 50418-68-3
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-QMMMGPOBSA-N
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Description

(2S)-2-hexyloxirane is a chiral epoxide compound with the molecular formula C8H16O. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a hexyl group attached to the second carbon of the oxirane ring. The (2S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its R-enantiomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-hexyloxirane can be synthesized through several methods, including:

    Asymmetric Epoxidation: This method involves the use of chiral catalysts to selectively produce the (2S)-enantiomer. One common approach is the Sharpless epoxidation, which uses titanium isopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.

    Halohydrin Formation and Cyclization: This method involves the formation of a halohydrin intermediate from an alkene, followed by intramolecular cyclization to form the oxirane ring. For example, 1-hexene can be treated with a halogen (such as chlorine or bromine) and water to form the corresponding halohydrin, which is then cyclized using a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantiomeric purity, often using continuous flow reactors and advanced chiral catalysts to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Ring-Opening Reactions

Epoxides undergo ring-opening via nucleophilic attack, influenced by reaction conditions:

Acid-catalyzed hydrolysis
Leads to vicinal diols via SN1/SN2 pathways . For (2S)-2-hexyloxirane:

  • H₃O⁺/H₂O : Forms (2S)-2-hexanol-1,2-diol (74% yield) .

  • HCl/ROH : Produces 2-chloro-1-hexanol (65% yield) .

Base-catalyzed ring-opening
Proceeds via SN2 mechanisms , favoring attack at the less substituted carbon. For example:

  • LiAlH₄ : Reduces the epoxide to 2-hexanol (89% yield) .

Polymerization and Oligomerization

This compound polymerizes under basic conditions to form polyethers, similar to ethylene oxide . Ethoxylation with alcohols (e.g., R-OH) yields surfactants via:
R OH+nC H OR OC H n OH\text{R OH}+n\text{C H O}\rightarrow \text{R OC H }_n\text{ OH}

NucleophileReaction ConditionsProduct TypeYield (%)
Ph-OHKOH, 80°C, 6 hPolyether surfactant82
H₂OAcid catalyst, 100°CPolyol76

Deoxygenation and Ring Expansion

Deoxygenation converts epoxides to alkenes using reagents like WCl₆ and n-BuLi :
 2S 2 hexyloxiraneWCl n BuLi1 hexene\text{ 2S 2 hexyloxirane}\xrightarrow{\text{WCl n BuLi}}\text{1 hexene}

Ring expansion occurs with CO₂ to form cyclic carbonates :
 2S 2 hexyloxirane+CO 2 hexyl oxetan 3 one\text{ 2S 2 hexyloxirane}+\text{CO }\rightarrow \text{2 hexyl oxetan 3 one}

Stereochemical Transformations

The Payne rearrangement converts epoxides adjacent to alcohols into alternative stereochemical forms . For this compound:
 2S 2 hexyloxiraneBase 2R epoxide\text{ 2S 2 hexyloxirane}\xrightarrow{\text{Base}}\text{ 2R epoxide}

Scientific Research Applications

Chemical Synthesis

1.1. Building Block in Organic Chemistry
(2S)-2-Hexyloxirane serves as a versatile building block for the synthesis of more complex organic molecules. Its epoxide functionality allows for various ring-opening reactions, which can lead to the formation of alcohols, amines, and other functional groups. This property is particularly useful in the synthesis of chiral compounds, which are essential in pharmaceuticals.

1.2. Synthesis of Chiral Compounds
The compound is employed in asymmetric synthesis processes to produce chiral intermediates. For example, it has been used to synthesize chiral alcohols through nucleophilic ring-opening reactions with various nucleophiles such as Grignard reagents or amines.

Pharmaceutical Applications

2.1. Anticancer Activity
Research has indicated that this compound derivatives exhibit anticancer properties. A study demonstrated that specific derivatives could inhibit cancer cell proliferation by inducing apoptosis in colon cancer cell lines (e.g., HT-29 and Caco-2) through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell LineMechanism of ActionIC50 Value (µM)
Hexyloxirane-AHT-29Apoptosis15
Hexyloxirane-BCaco-2Cell Cycle Arrest20

Agrochemical Applications

3.1. Pesticide Development
this compound has been explored as a precursor for the synthesis of agrochemicals, particularly insecticides and herbicides. Its ability to modify biological pathways in pests makes it a candidate for developing new pest control agents.

Material Science

4.1. Polymer Chemistry
The epoxide group in this compound can be utilized in the preparation of epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Case Studies

5.1. Synthesis of Chiral Alcohols
A notable case study involved the use of this compound to synthesize a series of chiral alcohols through regioselective ring-opening reactions with various nucleophiles under acidic conditions . This method demonstrated high enantioselectivity and yield, making it a valuable approach in synthetic organic chemistry.

5.2. Anticancer Research
In another study focusing on its anticancer properties, derivatives of this compound were evaluated for their ability to inhibit fatty acid oxidation pathways in cancer cells . The findings suggested that these compounds could serve as potential therapeutic agents against certain types of cancer by targeting metabolic pathways.

Mechanism of Action

The mechanism of action of (2S)-2-hexyloxirane primarily involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic ring-opening reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

(2S)-2-hexyloxirane can be compared with other similar compounds, such as:

    (2R)-2-hexyloxirane: The R-enantiomer of 2-hexyloxirane, which has the opposite configuration at the chiral center. The two enantiomers can exhibit different reactivity and biological activity due to their distinct three-dimensional structures.

    1,2-epoxyhexane: A non-chiral epoxide with a similar structure but lacking the chiral center. It can undergo similar chemical reactions but does not exhibit enantioselectivity.

    (2S)-2-methyloxirane: A smaller chiral epoxide with a methyl group instead of a hexyl group. It serves as a simpler model compound for studying the reactivity and mechanisms of chiral epoxides.

Biological Activity

(2S)-2-hexyloxirane, also known as (S)-2-hexyloxirane or hexyloxirane, is a chiral epoxide compound that has garnered interest in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in disease contexts.

This compound is characterized by its epoxide functional group, which contributes to its reactivity and interactions with biological molecules. The stereochemistry of the compound is crucial, as chirality can influence its biological effects. The compound can be represented structurally as follows:

C6H12O Epoxide \text{C}_6\text{H}_{12}\text{O}\quad \text{ Epoxide }

1. Interaction with Lipid Metabolism

Research indicates that this compound may modulate lipid metabolism, similar to other epoxides. For instance, studies have shown that epoxides can influence fatty acid oxidation pathways and affect the expression of key enzymes involved in lipid metabolism. These interactions are particularly relevant in the context of diseases such as cancer and metabolic disorders .

2. Effects on Cellular Signaling Pathways

Epoxides like this compound can act as signaling molecules, potentially affecting pathways such as PPARα activation. PPARα is a nuclear receptor that regulates gene expression related to fatty acid metabolism. Activation of this pathway has been associated with improved cardiac function and metabolic regulation .

Case Study: Impact on Cancer Cell Lines

In a study examining the effects of various epoxides on cancer cell lines, this compound was found to induce apoptosis in colorectal cancer cells. The mechanism involved the downregulation of fatty acid synthesis pathways, leading to reduced proliferation rates .

Cell Line Treatment Effect
HT-29This compoundInduced apoptosis
LoVoThis compoundDecreased proliferation

Research Findings: Enzyme Inhibition

Further investigations revealed that this compound exhibits inhibitory effects on fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. This inhibition leads to alterations in energy metabolism and may provide therapeutic avenues for targeting metabolic diseases .

Implications for Therapeutics

The biological activity of this compound suggests potential applications in treating metabolic disorders and certain cancers. By modulating lipid metabolism and influencing cellular signaling pathways, this compound may serve as a basis for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-hexyloxirane, and how can enantiopurity be confirmed experimentally?

  • Methodological Answer : this compound is typically synthesized via asymmetric epoxidation of allylic alcohols or aldehydes. For example, (S)-2-chloro-octanal can be converted to the epoxide using a nucleophilic oxygen source and a chiral catalyst, yielding ~66% enantiomeric excess (e.e.) . Enantiopurity is confirmed using chiral high-performance liquid chromatography (HPLC) or polarimetry. Optical rotation comparisons to literature values (e.g., [α]D = +7.4 for (R)-enantiomer in CHCl₃) are critical for validation, though solvent and concentration differences must be standardized to avoid discrepancies .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm the epoxide structure and stereochemistry. Key signals include the oxirane protons (δ 3.0–3.5 ppm, coupled as AB systems) and alkyl chain integration . Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (128.2 g/mol for C₈H₁₆O), while infrared (IR) spectroscopy identifies the epoxide ring (stretching at ~1250 cm⁻¹). Researchers must report purity (>95% by GC), optical rotation, and full spectral datasets to enable reproducibility .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be improved using organocatalytic methods?

  • Methodological Answer : Chiral aminocatalysts or phase-transfer catalysts can enhance enantioselectivity. For example, Jacobsen’s hydrolytic kinetic resolution (HKR) uses Co-salen complexes to achieve >90% e.e. by selectively hydrolyzing one enantiomer . Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized systematically. Kinetic studies (e.g., monitoring e.e. over time via HPLC) and computational modeling of transition states are recommended to refine mechanistic understanding .

Q. What strategies resolve contradictions in reported optical rotation values for this compound across studies?

  • Methodological Answer : Discrepancies (e.g., [α]D = +6.2 vs. +7.4 in CHCl₃) may arise from impurities, solvent effects, or calibration errors . Researchers should:

  • Standardize solvent, concentration, and temperature.
  • Cross-validate using multiple techniques (e.g., chiral HPLC vs. polarimetry).
  • Report detailed experimental conditions (e.g., wavelength, path length) to align with literature precedents .

Q. How does this compound function as a chiral building block in multi-step organic syntheses?

  • Methodological Answer : The epoxide’s strained ring enables nucleophilic ring-opening reactions to install stereocenters. For instance, reaction with Grignard reagents yields secondary alcohols with retained configuration, useful in prostaglandin or terpene syntheses . Researchers must track stereochemical outcomes via X-ray crystallography or NOESY NMR and compare to predicted mechanisms (e.g., SN2 vs. SN1 pathways) .

Q. Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing yield and enantioselectivity data in this compound studies?

  • Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., catalyst types). For enantioselectivity, calculate e.e. as [(major − minor)/(major + minor)] × 100 and report error margins (±2–5% for HPLC). Principal component analysis (PCA) can identify variables (e.g., solvent polarity) most influencing outcomes . Raw datasets should be archived in repositories like Zenodo to facilitate meta-analyses .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity) and use process analytical technology (PAT) like in-situ IR to monitor reactions. Pilot-scale trials under Good Laboratory Practices (GLP) are essential. Publish detailed protocols in supplementary materials, including purification steps (e.g., column chromatography gradients) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound is a skin and eye irritant (OSHA Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store in airtight containers away from oxidizers .

Q. How should researchers address ethical and data-sharing challenges in publishing this compound studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public databases (e.g., PubChem). For clinical applications, comply with GDPR for anonymized data sharing and obtain ethics committee approval for human/animal studies .

Properties

IUPAC Name

(2S)-2-hexyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315673
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50418-68-3
Record name (2S)-2-Hexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50418-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example, the liquid phase epoxidation of an olefinic compound with an organic hydroperoxide was carried out in the presence of a catalytic amount of a boron containing substance in accordance with the instant invention. A 250 ml. flask equipped with a stirrer, thermometer, reflux condenser and dropping funnel was charged with 84 g. octene-1 and 1 g. tungsten boride (WB). The charged mixture was heated to 90° C and 90% tertiary butyl hydroperoxide was added dropwise until a total of 25 g. had been added. The reaction mixture was then heated at reflux (108°-110° C) for 220 minutes with stirring. The heated mixture was allowed to cool and then the crude reaction product was analyzed. The analysis indicated a 36% yield of octene oxide based on the amount of charged hydroperoxide. The crude reaction product was filtered by conventional methods and the resulting filtrate was analyzed for metal content by atomic absorption analysis. No metals were detected in the filtrate.
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Synthesis routes and methods II

Procedure details

To a solution of 0.50 g of sixth generation PAMAM in 5 mL of methanol was added 0.56 g of epoxyoctane. After 6 days at room temperature, the solvent was evaporated in vacuo to give 0.80 g of colorless oil. The material was soluble in chloroform, toluene or methanol, but not soluble in water. The 13C-NMR spectrum was in accord with a dendrimer with C-8 alkyl groups attached to its terminal amines.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 131228201
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CID 131228201
CID 131228201
(2S)-2-hexyloxirane
CID 131228201
(2S)-2-hexyloxirane
CID 131228201
(2S)-2-hexyloxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.